molecular formula C11H15NO B8460251 8-amino-3,4-dihydro-2,5-dimethyl-2H-1-benzopyran

8-amino-3,4-dihydro-2,5-dimethyl-2H-1-benzopyran

Cat. No. B8460251
M. Wt: 177.24 g/mol
InChI Key: RWZXWDITEPTTKZ-UHFFFAOYSA-N
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Patent
US04558040

Procedure details

23 g of 1E was mixed with 60 ml of concentrated hydrochloric acid and the mixture was warmed to 70° C., then stirred to room temperature. Then the mixture was cooled to 0° C. and 120 g of ice water was added, followed by addition, drop-by-drop over 15 minutes, of a solution of 9.9 g of sodium nitrite in 30 ml of water. The resulting mixture was stirred at 0° C. for 30 minutes, poured into a cold (0° C.) mixture of 120 g of sodium sulfite in 450 ml of water, and stirred at room temperature for three hours. Then 22.6 g of sodium dithionite was added in portions to the stirred mixture, at room temperature and the mixture was stirred at room temperature for 18 hours. The stirred mixture was heated to 75° C., 125 g of potassium chloride was added, the mixture was stirred at 75° C. for 15 minutes and then chilled to 0° C. and filtered. The solid was dried and mixed with 300 ml of methanol. The resulting slurry was stirred and cooled to -10° C. while excess anhydrous hydrogen chloride was added. The resulting mixture was stirred to 5° C., the methanol was evaporated therefrom, and the residue was taken up in 300 ml of water. The resulting mixture was made basic with 50% aqueous sodium hydroxide, and extracted with ether. The extract was dried (MgSO4), filtered and concentrated to dryness at 25° C. and 30 Torr, to give 8-hydrazino-3,4-dihydro-2,5-dimethyl-2H-1-benzopyran (1F), as an amber syrup.
Name
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Name
Quantity
450 mL
Type
solvent
Reaction Step Four
Quantity
22.6 g
Type
reactant
Reaction Step Five
Quantity
125 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[O:10][CH:9]([CH3:12])[CH2:8][CH2:7][C:6]=2[C:5]([CH3:13])=[CH:4][CH:3]=1.Cl.[N:15]([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl-].[K+]>O>[NH:1]([C:2]1[C:11]2[O:10][CH:9]([CH3:12])[CH2:8][CH2:7][C:6]=2[C:5]([CH3:13])=[CH:4][CH:3]=1)[NH2:15] |f:2.3,4.5.6,7.8.9,10.11|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
NC1=CC=C(C=2CCC(OC21)C)C
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Two
Name
ice water
Quantity
120 g
Type
reactant
Smiles
Step Three
Name
Quantity
9.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
120 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
22.6 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
125 g
Type
reactant
Smiles
[Cl-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for three hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated to 75° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 75° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was dried
ADDITION
Type
ADDITION
Details
mixed with 300 ml of methanol
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10° C. while excess anhydrous hydrogen chloride
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred to 5° C.
CUSTOM
Type
CUSTOM
Details
the methanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness at 25° C.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC=C(C=2CCC(OC21)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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